![molecular formula C13H13ClF2O3 B1326367 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone CAS No. 898757-29-4](/img/structure/B1326367.png)
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
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Description
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CDDP) is a halogenated heterocyclic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 111°C. CDDP is a derivative of propiophenone, a cyclic ketone that is used in a variety of synthetic organic chemistry reactions. CDDP has been studied for its potential applications in a variety of fields, including drug synthesis and medicinal chemistry.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of propiophenone derivatives, which may help infer the applications of 2’-Chloro-4’,5’-difluoro-3-(1,3-dioxan-2-yl)-propiophenone:
Pharmaceutical Synthesis
Propiophenone derivatives are intermediates in synthesizing various pharmaceuticals. They play a crucial role in creating compounds like ephedrine, which is used in medications to treat low blood pressure associated with anesthesia and other conditions .
Organic Compound Synthesis
These derivatives are also used to synthesize a wide range of organic compounds, serving as building blocks for more complex chemical structures .
Stimulant Synthesis
Derivatives such as cathinone and methcathinone, which are structurally similar to ephedrine and amphetamines, are synthesized from propiophenone. These compounds have stimulant effects and are studied for their pharmacological properties .
Aryl Alkene Synthesis
Propiophenone is utilized in the synthesis of aryl alkenes, which are important in various chemical reactions and have applications in material science and pharmaceuticals .
Molecular Modeling Studies
3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and other computational studies on propiophenone derivatives help explore structure-activity relationships and structural requirements for inhibitory activity against various targets .
Drug Development
Natural phenols’ structural derivatization, including propiophenone derivatives, is a key approach in drug development. It helps improve clinical applicability and solve the defects of natural phenols .
properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O3/c14-9-7-11(16)10(15)6-8(9)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBSQGARQTOJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646073 |
Source
|
Record name | 1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone | |
CAS RN |
898757-29-4 |
Source
|
Record name | 1-(2-Chloro-4,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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